molecular formula C17H24N2O5S2 B2458022 N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide CAS No. 1705548-90-8

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide

Cat. No.: B2458022
CAS No.: 1705548-90-8
M. Wt: 400.51
InChI Key: SKQYNUZCYXRIQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis, crystal, and molecular-electronic structures of sterically hindered sulfonamides, including methods to create complex organic molecules for further study in various applications. For example, Rublova et al. (2017) detailed the synthesis and structural characterization of sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers, highlighting their potential in creating molecular crystals organized through hydrogen bonding and their applications in understanding intramolecular interactions (Rublova et al., 2017).

Photodynamic Therapy Applications

The development of novel compounds for photodynamic therapy, a treatment method that utilizes light-sensitive compounds to treat diseases, is another area of application. Pişkin et al. (2020) synthesized a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. This compound showed promising photophysical and photochemical properties for potential use in photodynamic therapy applications (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives to explore their antibacterial, α-glucosidase inhibition, and hemolytic activities. These studies contribute to the understanding of sulfonamides' potential as therapeutic agents, providing insights into their pharmacological applications beyond their well-known use as antibiotics (Abbasi et al., 2016).

Coordination Polymers and Catalysis

Martins et al. (2016) described the synthesis and application of a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst for ultrasound- or microwave-assisted Baeyer–Villiger oxidation under solvent-free conditions. This study highlights the role of sulfonamide-based compounds in developing new catalysts for organic synthesis, demonstrating the versatility of sulfonamides in catalytic processes (Martins et al., 2016).

Properties

IUPAC Name

N,N-dimethyl-4-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c1-18(2)26(23,24)15-8-4-12(5-9-15)17(20)19-13-6-7-14(19)11-16(10-13)25(3,21)22/h4-5,8-9,13-14,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQYNUZCYXRIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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